![molecular formula C7H10O B1458150 Spiro[2.3]hexane-5-carbaldehyde CAS No. 1780698-50-1](/img/structure/B1458150.png)
Spiro[2.3]hexane-5-carbaldehyde
Descripción general
Descripción
Spiro[2.3]hexane-5-carbaldehyde is a chemical compound with the molecular formula C7H10O . It is a type of spirocyclic compound, which means it contains a unique structure where two rings share a single atom .
Synthesis Analysis
A visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst has been used for the rapid construction of polysubstituted spiro [2.3] or [3.3] cyclic frameworks . This method has demonstrated a broad scope on the preparation of spirocyclic skeletons .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H10O . The molecular weight of this compound is 110.15 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results .Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Spiro[2.3]hexane-5-carbaldehyde, a compound characterized by its unique structural framework, contributes significantly to the field of organic synthesis and medicinal chemistry through its involvement in various chemical reactions and the synthesis of novel compounds.
Rearrangements and Ring Contractions : A study detailed the rearrangements involving spiro compounds, such as Spiro[3.3]hept-1-ylidene, highlighting the chemical behavior that can be extrapolated to similar spiro compounds like this compound. The study explored competitive 1,2-C atom shifts resulting in ring-contraction and ring-expansion products, underscoring the compound's utility in generating structurally diverse molecules through rearrangements (Rosenberg, Schrievers, & Brinker, 2016).
Synthesis of Amino Acids : Research has developed novel synthetic approaches to non-natural, conformationally rigid spiro-linked amino acids from substrates related to this compound. These amino acids, analogs of glutamic acid and lysine, demonstrate the compound's utility in creating biologically significant molecules (Yashin et al., 2019).
Anticancer Activity : this compound derivatives have been synthesized and evaluated for their anticancer activity. One study on spiro-quinoline compounds, which could be structurally related to spiro[2.3]hexane derivatives, highlighted their cytotoxicity against cancer cell lines, indicating potential therapeutic applications of spiro compounds in cancer treatment (Bhaskarachar et al., 2015).
Organocatalysis and Enantioselective Synthesis : The compound's framework is also pivotal in organocatalytic reactions, enabling the enantioselective construction of strained spiro[2,3]hexanes. Such methodologies are crucial for synthesizing compounds with defined stereochemistry, essential in drug development and synthesis of active pharmaceutical ingredients (Zhao et al., 2019).
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
Spiro[2.3]hexane-5-carbaldehyde has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state. Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound may inhibit certain dehydrogenases, enzymes that are involved in the oxidation of substrates. This inhibition can result in the accumulation of specific metabolites and subsequent changes in cellular processes. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid. This conversion is an essential step in the compound’s catabolism and can influence the overall metabolic flux. Additionally, this compound may interact with cofactors such as NAD+ or NADH, which are involved in redox reactions and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, the compound may interact with specific transporters or binding proteins that facilitate its movement within the cell. The localization and accumulation of this compound can affect its activity and function, influencing cellular processes and metabolic pathways .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
spiro[2.3]hexane-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-5-6-3-7(4-6)1-2-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHIHYYNIOOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


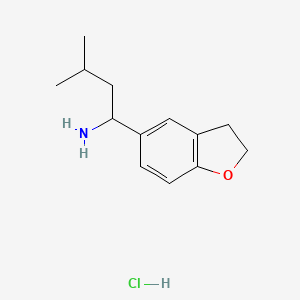
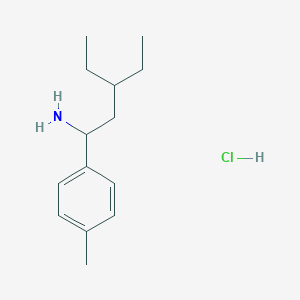
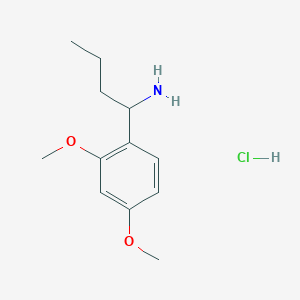
![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)


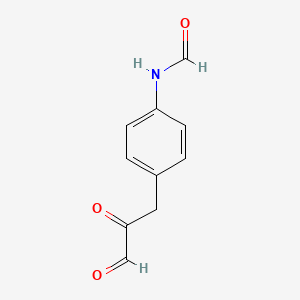

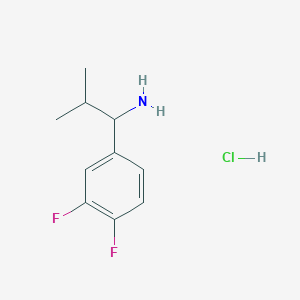
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1458084.png)
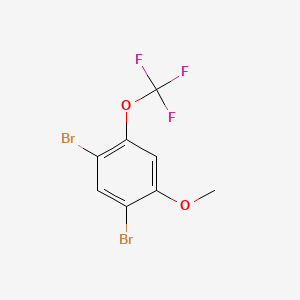


![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)
